molecular formula C15H19ClN2O2S3 B2380920 5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953205-33-9

5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2380920
CAS No.: 953205-33-9
M. Wt: 390.96
InChI Key: SBYBHXYPNBOJLB-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O2S3 and its molecular weight is 390.96. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin, the final effector in the clotting cascade .

Mode of Action

The compound acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thus inhibiting its activity . This results in a decrease in thrombin generation and ultimately prevents the formation of blood clots .

Biochemical Pathways

The compound’s action affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, preventing the conversion of prothrombin to thrombin and the subsequent formation of fibrin, the main component of blood clots .

Result of Action

The molecular effect of the compound’s action is the inhibition of FXa activity, leading to a decrease in thrombin generation . On a cellular level, this results in a reduction in the formation of fibrin and thus prevents the formation of blood clots . This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .

Action Environment

The efficacy and stability of the compound, like many pharmaceuticals, can be influenced by various environmental factors These can include pH levels, temperature, and the presence of other substances that may interact with the compound.

Properties

IUPAC Name

5-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-10-12-5-7-18(8-6-12)11-13-2-1-9-21-13/h1-4,9,12,17H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBHXYPNBOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.